3-(Trimethylsilylethynyl)pyridine chemical properties and reactivity
3-(Trimethylsilylethynyl)pyridine chemical properties and reactivity
An In-Depth Technical Guide to 3-(Trimethylsilylethynyl)pyridine: Properties, Reactivity, and Applications
Introduction
3-(Trimethylsilylethynyl)pyridine is a versatile heterocyclic building block that has garnered significant attention in synthetic organic chemistry, medicinal chemistry, and materials science.[1][2] Its structure, which combines a pyridine ring with a trimethylsilyl-protected alkyne, offers a unique combination of reactivity and stability. The pyridine moiety provides a site for hydrogen bonding and coordination to metal centers, influencing the molecule's solubility and electronic properties.[1] The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed to unmask a highly reactive ethynyl group for further functionalization.[3][4] This guide provides a comprehensive overview of the chemical properties, core reactivity, and key applications of 3-(Trimethylsilylethynyl)pyridine for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
3-(Trimethylsilylethynyl)pyridine is typically a colorless to yellow liquid at room temperature.[5] Its key physical and chemical identifiers are summarized in the table below. Spectroscopic data, including Raman, NMR, FTIR, and Mass Spectrometry, are available for this compound, confirming its structure.[6]
| Property | Value | Reference(s) |
| CAS Number | 80673-00-3 | |
| Molecular Formula | C₁₀H₁₃NSi | [5] |
| Molecular Weight | 175.30 g/mol | |
| Boiling Point | 229 °C (lit.) | [7] |
| Density | 0.922 g/mL at 25 °C (lit.) | [7] |
| Refractive Index (n20/D) | 1.529 (lit.) | [7] |
| Flash Point | 94.4 °C (201.9 °F) - closed cup | |
| InChI Key | MTMBLPOPETZZRX-UHFFFAOYSA-N | [5] |
| SMILES | C(C)C#Cc1cccnc1 |
Core Reactivity and Mechanistic Insights
The reactivity of 3-(trimethylsilylethynyl)pyridine is dominated by the interplay between the TMS-protected alkyne and the pyridine ring. The TMS group offers stability and allows for controlled, sequential reactions, while the pyridine ring influences the molecule's electronic landscape and provides a coordination site.
Protodesilylation: Unmasking the Terminal Alkyne
A primary reaction of 3-(trimethylsilylethynyl)pyridine is the cleavage of the silicon-carbon bond to generate 3-ethynylpyridine. This transformation is crucial as it reveals the terminal alkyne, a versatile functional group for a wide array of subsequent reactions, most notably palladium-catalyzed cross-couplings.[3]
Causality in Experimental Choice : The choice of desilylation agent is critical and depends on the substrate's sensitivity to basic or acidic conditions. Mild bases like potassium carbonate in methanol are commonly employed to avoid undesired side reactions on other functional groups that might be present in the molecule.[8] Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are also highly effective due to the high affinity of fluorine for silicon.
Experimental Protocol: Protodesilylation with K₂CO₃ [8]
-
Reaction Setup : Dissolve 3-(trimethylsilylethynyl)pyridine (1 equivalent) in a mixture of methanol and chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition : Add potassium carbonate (K₂CO₃, 1.5-2 equivalents) to the solution.
-
Reaction Monitoring : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up : Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification : The resulting crude 3-ethynylpyridine can be purified by silica gel column chromatography to yield the final product.
Caption: Workflow for the protodesilylation of 3-(trimethylsilylethynyl)pyridine.
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[9] 3-(Trimethylsilylethynyl)pyridine is an excellent substrate for this reaction, typically after desilylation to 3-ethynylpyridine.[10][11] This reaction is fundamental in synthesizing complex molecules, including pharmaceuticals and conjugated materials.[9][10]
Mechanistic Insight : The reaction proceeds via a catalytic cycle involving a palladium(0) complex and a copper(I) co-catalyst.[9] The key steps are:
-
Oxidative Addition : The aryl/vinyl halide adds to the Pd(0) center.
-
Transmetalation : A copper(I) acetylide, formed in situ from the terminal alkyne and a Cu(I) salt, transfers the acetylide group to the palladium complex.
-
Reductive Elimination : The desired cross-coupled product is eliminated, regenerating the Pd(0) catalyst.
Some modern protocols allow for copper-free Sonogashira couplings, which can be advantageous for simplifying purification and avoiding copper-related toxicity in pharmaceutical applications.[12] Furthermore, some conditions facilitate direct coupling of the silyl-protected alkyne without prior deprotection, though this often requires specific catalysts or conditions.[4]
Experimental Protocol: Microwave-Assisted Sonogashira Coupling [10][11]
-
Reaction Setup : To a microwave-safe reaction vessel, add the aryl halide (1 equivalent), 3-ethynylpyridine (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents), and copper(I) iodide (CuI, 0.05 equivalents).
-
Solvent and Base : Add anhydrous solvent (e.g., DMSO or THF) and a base (e.g., triethylamine, Et₃N, 2-3 equivalents).[8][10]
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Heat the mixture to 100-120 °C for 5-20 minutes. Microwave assistance often leads to drastically reduced reaction times and higher yields.[11]
-
Work-up : After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired arylethynylpyridine.
Caption: Microwave-assisted Sonogashira coupling workflow.
Cycloaddition Reactions
The electron-deficient alkyne of 3-ethynylpyridine (after desilylation) can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles.[13] These reactions are a cornerstone of "click chemistry" and provide efficient routes to highly functionalized heterocyclic systems, which are of great interest in medicinal chemistry. The TMS-protected variant can also be used in certain cycloaddition contexts, offering different reactivity and selectivity profiles.[14]
Applications in Research and Development
Medicinal Chemistry and Drug Discovery
The pyridine ring is one of the most prevalent azaheterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, modulate pKa, and improve pharmacokinetic properties.[1][2] 3-(Trimethylsilylethynyl)pyridine serves as a key precursor for introducing the pyridyl-alkyne motif into potential drug candidates. This structural unit is found in molecules designed for a range of therapeutic targets, including antitumor agents.[3] The ability to easily functionalize the alkyne via Sonogashira coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Materials Science
In materials science, the rigid, linear structure of the ethynylpyridine unit makes it a valuable component for the synthesis of conjugated polymers and organic electronic materials.[3] These materials can exhibit interesting photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The Sonogashira polymerization, which utilizes difunctional monomers, is a common method for creating such polymers, where 3-ethynylpyridine derivatives can be incorporated to tune the material's properties.
Safety and Handling
3-(Trimethylsilylethynyl)pyridine is classified as a combustible liquid and requires careful handling.
-
Hazards : It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Precautions : Handle in a well-ventilated area, preferably within a fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16]
-
Storage : Store in a cool, dry place under an inert atmosphere, as the compound can be sensitive to moisture.[7] Keep away from sources of ignition.[17]
-
First Aid : In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15]
Conclusion
3-(Trimethylsilylethynyl)pyridine is a high-value synthetic intermediate whose utility stems from the strategic placement of a protected alkyne on a pyridine ring. Its predictable and versatile reactivity, particularly in protodesilylation and Sonogashira cross-coupling reactions, makes it an indispensable tool for medicinal chemists and material scientists. By enabling the efficient construction of complex molecular architectures, it continues to play a vital role in the discovery and development of novel pharmaceuticals and functional materials.
References
-
ResearchGate. Synthesis of 3‐pyridine PNs. Available from: [Link]
-
Arkivoc. Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Available from: [Link]
-
SpectraBase. 3-((Trimethylsilyl)ethynyl)pyridine - Optional[Raman] - Spectrum. Available from: [Link]
-
MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Available from: [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
-
MDPI. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides. Available from: [Link]
-
MDPI. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
MDPI. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Available from: [Link]
-
Fisher Scientific. 3-[(Trimethylsilyl)ethynyl]pyridine, 97%. Available from: [Link]
-
PubChem. 3-(trimethylsilyl)pyridine. Available from: [Link]
-
Semantic Scholar. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. Available from: [Link]
-
PubChem. 2-(Trimethylsilylethynyl)pyridine. Available from: [Link]
-
ResearchGate. Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Available from: [Link]
-
PubChem. 3-Trimethylsilyloxypyridine. Available from: [Link]
-
YouTube. Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. Available from: [Link]
-
PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]
-
ChemRxiv. Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. Available from: [Link]
-
PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]
-
CP Lab Safety. 3-[(Trimethylsilyl)ethynyl]pyridine, min 97%, 1 gram. Available from: [Link]
-
SpecAU. 3-(Trimethylsilylethynyl)pyridine. Available from: [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-(Trimethylsilylethynyl)pyridine | 80673-00-3 [smolecule.com]
- 4. mdpi.org [mdpi.org]
- 5. 3-[(Trimethylsilyl)ethynyl]pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 80673-00-3 CAS MSDS (3-(TRIMETHYLSILYLETHYNYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. aksci.com [aksci.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. fishersci.com [fishersci.com]
